molecular formula C17H19BrN2O5 B5592333 6-bromo-3-{[4-(2-hydroxyethyl)piperazin-1-yl]carbonyl}-8-methoxy-2H-chromen-2-one

6-bromo-3-{[4-(2-hydroxyethyl)piperazin-1-yl]carbonyl}-8-methoxy-2H-chromen-2-one

Cat. No. B5592333
M. Wt: 411.2 g/mol
InChI Key: YPQQPVQSDGCCSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of such complex molecules often involves multi-step reactions, starting from simpler precursors. For example, a related compound, 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, was obtained through a three-step protocol, demonstrating the complexity and intricacy involved in synthesizing such molecules (M. Wujec & R. Typek, 2023).

Scientific Research Applications

Anticancer Applications

Several studies have synthesized derivatives related to 6-bromo-3-{[4-(2-hydroxyethyl)piperazin-1-yl]carbonyl}-8-methoxy-2H-chromen-2-one, demonstrating potential anticancer activities. These compounds have shown promise against various cancer cell lines, including breast cancer and colorectal cancer. For instance, Parveen et al. (2017) synthesized compounds with anti-proliferative activities against human breast cancer cell lines, revealing that certain chromene and quinoline moieties, when attached with pyrimidine and piperazine moieties, enhance anti-proliferative activities. The study also involved molecular docking to show good binding affinity with the Bcl-2 protein, suggesting mechanisms through which these compounds may exert their anticancer effects (Parveen, Ahmed, Idrees, Khan, & Hassan, 2017).

Antimicrobial and Antifungal Activities

Research by Valadbeigi and Ghodsi (2017) explored the antibacterial and antifungal activities of N-[2-(8-metoxy-2H-chromen-2-one)ethyl] piperazinyl quinolones, demonstrating significant activities against gram-positive and gram-negative bacteria. This indicates the potential for these compounds to be developed into new antimicrobial agents, highlighting the versatility of the 6-bromo-3-{[4-(2-hydroxyethyl)piperazin-1-yl]carbonyl}-8-methoxy-2H-chromen-2-one scaffold in generating therapeutically useful derivatives (Valadbeigi & Ghodsi, 2017).

Anti-inflammatory Properties

Hatnapure et al. (2012) synthesized novel derivatives exhibiting significant anti-inflammatory activity, highlighting the potential of such compounds in the treatment of inflammatory conditions. Their findings demonstrated that certain derivatives could significantly inhibit pro-inflammatory cytokines, suggesting a mechanism through which these compounds may offer therapeutic benefits in inflammation-related diseases (Hatnapure, Keche, Rodge, Birajdar, Tale, & Kamble, 2012).

Synthesis and Chemical Properties

Studies have also focused on the synthesis and chemical properties of related compounds. For example, Veerman et al. (2003) detailed the synthesis of 2,6-bridged piperazine-3-ones, exploring the chemical reactivity and potential applications of these structures in further synthetic endeavors. Their work contributes to the understanding of the chemical properties of piperazine-containing compounds, which can be foundational for developing new drugs and materials (Veerman, Bon, Hue, Gironés, Rutjes, van Maarseveen, & Hiemstra, 2003).

properties

IUPAC Name

6-bromo-3-[4-(2-hydroxyethyl)piperazine-1-carbonyl]-8-methoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrN2O5/c1-24-14-10-12(18)8-11-9-13(17(23)25-15(11)14)16(22)20-4-2-19(3-5-20)6-7-21/h8-10,21H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPQQPVQSDGCCSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1)Br)C=C(C(=O)O2)C(=O)N3CCN(CC3)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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